molecular formula C18H17F3N4O2 B2970371 N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034294-21-6

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide

カタログ番号: B2970371
CAS番号: 2034294-21-6
分子量: 378.355
InChIキー: UBOFPFCGXSEHCN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a synthetic nicotinamide derivative characterized by a trifluoromethyl-substituted pyridine core. The structure includes a pyrazole ring substituted with a furan moiety and a dimethyl group, linked via an ethyl chain to the nicotinamide nitrogen. Its structural features align with compounds used in pesticidal or pharmacological contexts, as seen in analogs from the evidence .

特性

IUPAC Name

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O2/c1-11-16(14-4-3-9-27-14)12(2)25(24-11)8-7-22-17(26)13-5-6-15(23-10-13)18(19,20)21/h3-6,9-10H,7-8H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOFPFCGXSEHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CN=C(C=C2)C(F)(F)F)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse research sources.

Chemical Structure and Properties

The molecular formula of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide is C₁₆H₁₈F₃N₄O. The compound features multiple functional groups, including a furan ring, a pyrazole moiety, and a trifluoromethyl group, which contribute to its pharmacological properties. The presence of these structural elements suggests potential activities against various biological targets.

Antimicrobial Properties

Preliminary studies indicate that compounds similar to N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide exhibit significant antibacterial and antifungal activities. For instance, derivatives containing furan and pyrazole rings have been shown to inhibit various bacterial strains and fungi in vitro.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Research has demonstrated that similar pyrazole derivatives can reduce inflammation in animal models by inhibiting pro-inflammatory cytokines.

Cytotoxicity Studies

A significant study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity with IC50 values ranging from 0.65 to 2.41 µM against MCF-7 breast cancer cells . This suggests that the compound could be a promising candidate for further development in cancer therapy.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight the importance of specific functional groups in enhancing biological activity. For example, the introduction of electron-donating groups (EDGs) was found to improve antiproliferative potency significantly .

Data Table: Biological Activity Overview

Biological Activity IC50 Values (µM) Target Cell Lines Reference
Anticancer0.65 - 2.41MCF-7
AntibacterialVariesVarious Bacterial Strains
Anti-inflammatoryNot quantifiedAnimal Models

Synthesis Pathways

The synthesis of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide can be achieved through multi-step synthetic routes involving the careful optimization of reaction conditions to achieve high yields and purity. The synthetic pathway often includes:

  • Formation of the furan and pyrazole intermediates.
  • Coupling reactions to introduce the ethyl group.
  • Final modifications to incorporate the trifluoromethyl and nicotinamide functionalities.

類似化合物との比較

Comparison with Structurally Similar Compounds

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

  • Structure : Benzamide core with a trifluoromethyl group and an isopropoxy-phenyl substituent.
  • Use : Fungicide (pesticide) .
  • Comparison: Unlike the target compound, flutolanil lacks a pyrazole or nicotinamide moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity in both cases.

Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)

  • Structure : Cyclopropanecarboxamide with a tetrahydrofuran-derived substituent.
  • Use : Fungicide .
  • Comparison : The furan-related substituent in cyprofuram parallels the furan-2-yl group in the target compound. Both compounds incorporate oxygen-containing heterocycles, which may influence solubility or target binding. However, cyprofuram lacks a pyrazole or trifluoromethyl group.

Nicotinamide Derivatives from

  • Example : 6-chloro-N-isobutyl-N-[3-(4-morpholin-4-yl-quinazolin-6-yl)-benzyl]-nicotinamide
  • Structure : Nicotinamide core with chloro, isobutyl, and morpholine-quinazoline substituents.
  • Comparison : Shares the nicotinamide backbone with the target compound but differs in substituents. The trifluoromethyl group in the target may enhance electronegativity and binding affinity compared to chloro or morpholine groups. Such derivatives are often explored for kinase inhibition or antimicrobial activity .

Structural and Functional Group Analysis

Compound Name Core Structure Key Substituents Potential Applications Evidence Reference
Target Compound Nicotinamide Trifluoromethyl, pyrazole-ethyl, furan-2-yl, dimethyl Undocumented N/A
Flutolanil Benzamide Trifluoromethyl, isopropoxy-phenyl Fungicide
Cyprofuram Cyclopropanecarboxamide Tetrahydrofuran-2-oxo, 3-chlorophenyl Fungicide
6-chloro-N-isobutyl-nicotinamide derivative Nicotinamide Chloro, isobutyl, morpholine-quinazoline Kinase inhibition?

Key Observations:

Trifluoromethyl Group : Present in both the target compound and flutolanil, this group is associated with enhanced metabolic stability and target affinity in agrochemicals .

Heterocyclic Systems : The pyrazole and furan groups in the target compound may mimic bioactive motifs in pesticidal or medicinal chemistry, as seen in cyprofuram .

Nicotinamide Core : Shared with derivatives in , this scaffold is versatile in drug design, often targeting enzymes like PARPs or kinases .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。